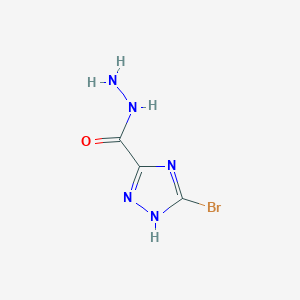

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide

Descripción

Contextualization within 1,2,4-Triazole (B32235) Scaffolds Research

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry. nih.govnih.gov This five-membered heterocycle, containing three nitrogen atoms, is a core component in a multitude of clinically significant drugs. Its prominence stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its ability to serve as a bioisostere for other functional groups, such as amides and esters. researchgate.net Well-known pharmaceuticals like the antifungal agents fluconazole (B54011) and itraconazole, as well as the anticancer drug letrozole, feature the 1,2,4-triazole moiety, highlighting its importance in drug design. nih.govresearchgate.net The exploration of novel 1,2,4-triazole derivatives continues to be an active area of research, with studies focusing on creating agents with anticancer, antimicrobial, and antiviral properties. nih.govrsc.orgdeepdyve.com

Significance of Hydrazide Functionality in Organic Building Blocks

The hydrazide functional group (-CONHNH₂) is a versatile and highly reactive building block in organic synthesis. mdpi.comwikipedia.org Hydrazides are key intermediates in the construction of a wide array of heterocyclic systems, including pyridines, thiazoles, and other triazole derivatives. nih.gov Their utility lies in the nucleophilicity of the terminal nitrogen atom, which readily reacts with electrophiles such as aldehydes, ketones, and isothiocyanates to form stable hydrazones, semicarbazides, and thiosemicarbazides, respectively. mdpi.comnih.gov This reactivity makes hydrazides invaluable synthons for generating molecular diversity and constructing complex target molecules. numberanalytics.com Furthermore, the hydrazide moiety itself is present in several biologically active compounds, contributing to their pharmacological profiles. nih.gov

Overview of Bromine Substitution in Heterocyclic Synthesis

The introduction of a bromine atom onto a heterocyclic ring is a powerful strategy in synthetic organic chemistry. researchgate.net Bromine can act as a directing group in electrophilic aromatic substitution reactions and, more importantly, serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. youtube.commdpi.com This allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at a specific position on the heterocyclic core. nih.gov Common brominating agents like N-bromosuccinimide (NBS) are widely used for the selective bromination of aromatic and heterocyclic compounds. researchgate.net The presence of a bromine atom on the 1,2,4-triazole ring of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide thus provides a key handle for further molecular elaboration and diversification.

Research Scope and Potential Directions for Halogenated Triazole Hydrazides

The unique combination of the 1,2,4-triazole scaffold, the hydrazide functionality, and the bromine substituent in 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide opens up several promising avenues for research. A primary direction is its use as a versatile intermediate for the synthesis of novel, highly functionalized 1,2,4-triazole derivatives. The bromine atom can be replaced through various cross-coupling reactions, while the hydrazide group can be condensed with a wide range of electrophiles. This dual reactivity allows for the creation of large libraries of compounds for screening in drug discovery programs.

Another potential application lies in the field of energetic materials. The high nitrogen content of the triazole ring and the carbohydrazide (B1668358) moiety suggests that derivatives of this compound could be explored as high-energy-density materials. Research on the related 5-amino-1H-1,2,4-triazole-3-carbohydrazide has shown that its salts exhibit good thermal stability and detonation properties, indicating a promising path for the bromo-substituted analogue. rsc.org Furthermore, the ability of the triazole and hydrazide nitrogens to coordinate with metal ions suggests potential applications in coordination chemistry and materials science for the development of novel metal-organic frameworks (MOFs) or catalysts.

Detailed Research Findings

While specific research articles focusing exclusively on 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide are not abundant in the public domain, its synthesis and reactivity can be confidently predicted based on well-established chemical principles.

A plausible synthetic route starts from the corresponding carboxylic acid, 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. sigmaaldrich.com This precursor would first undergo esterification, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to yield the methyl ester. Subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) would lead to the desired 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide via nucleophilic acyl substitution. This is a standard and efficient method for the preparation of carbohydrazides. wikipedia.orgnih.gov

The chemical reactivity of this compound is dictated by its three key functional components. The data table below illustrates the potential synthetic transformations that can be achieved starting from 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, making it a valuable building block.

Interactive Data Table: Potential Reactions of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide

| Functional Group | Reagent/Reaction Type | Resulting Structure | Significance |

| Hydrazide | Aldehydes/Ketones | Hydrazone | Synthesis of Schiff bases with potential biological activities. nih.gov |

| Hydrazide | Isothiocyanates | Thiosemicarbazide | Precursors to various five-membered heterocycles like thiazoles. nih.gov |

| Hydrazide | Carbon Disulfide | Dithiocarbazate | Intermediate for thiadiazole synthesis. |

| Bromine Atom | Boronic Acids (Suzuki Coupling) | Aryl/Heteroaryl-substituted triazole | C-C bond formation to introduce diverse aromatic systems. mdpi.com |

| Bromine Atom | Amines (Buchwald-Hartwig Coupling) | Amino-substituted triazole | C-N bond formation to introduce amino functionalities. |

| Triazole Ring | Alkyl Halides (N-alkylation) | N-alkylated triazole derivatives | Modification of physical and biological properties. msu.edu |

The physicochemical properties of the likely precursor, 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, are summarized in the table below.

Interactive Data Table: Properties of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 674287-63-9 | sigmaaldrich.com |

| Molecular Formula | C₃H₂BrN₃O₂ | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Boiling Point | 495.2 ± 28.0 °C at 760 mmHg | sigmaaldrich.com |

| IUPAC Name | 5-bromo-4H-1,2,4-triazole-3-carboxylic acid | sigmaaldrich.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H4BrN5O |

|---|---|

Peso molecular |

206.00 g/mol |

Nombre IUPAC |

5-bromo-1H-1,2,4-triazole-3-carbohydrazide |

InChI |

InChI=1S/C3H4BrN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9) |

Clave InChI |

SERURHLFZYJKIP-UHFFFAOYSA-N |

SMILES canónico |

C1(=NNC(=N1)Br)C(=O)NN |

Origen del producto |

United States |

Synthetic Methodologies for 5 Bromo 1h 1,2,4 Triazole 3 Carbohydrazide and Analogues

Strategies for 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target carbohydrazide (B1668358) and its analogues. Various synthetic strategies have been developed, primarily involving cyclization reactions.

Cyclization Reactions involving Hydrazide Intermediates

A prevalent method for forming the 1,2,4-triazole ring involves the cyclization of acyl hydrazides or related intermediates. This approach is widely utilized due to the ready availability of the starting materials and the versatility of the reaction. For instance, carboxylic acid hydrazides can undergo cyclocondensation with reagents like ethyl carbethoxyformimidate to yield 5-substituted ethyl 1,2,4-triazole-3-carboxylates beilstein-journals.org. This method provides a direct route to a triazole ring bearing a precursor to the desired carbohydrazide group at the 3-position.

Another established route is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide researchgate.net. Modifications of this principle, such as the Einhorn-Brunner reaction, utilize the condensation of hydrazines with diacylamines researchgate.net. These methods underscore the importance of hydrazide derivatives as key building blocks in the formation of the 1,2,4-triazole nucleus.

Approaches for Introducing the 1,2,4-Triazole Core

Alternative strategies for constructing the 1,2,4-triazole ring include one-pot, multi-component reactions that offer efficiency and atom economy. For example, a general method for the production of 1,3,5-trisubstituted-1,2,4-triazoles has been developed through a one-pot, two-step process involving the in situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine (B178648) and cyclization nih.govfrontiersin.org. While this method typically yields trisubstituted triazoles, modifications can be envisioned to control the substitution pattern.

Furthermore, 3,5-disubstituted-1,2,4-triazoles can be synthesized from amides and nitriles via a cascade addition-oxidation-cyclization process, often catalyzed by copper complexes nih.govfrontiersin.org. The choice of starting materials and reaction conditions can be tailored to introduce the desired functionalities on the triazole ring.

Regioselective Functionalization: Bromination and Carboxylation Routes

Introduction of Bromine Atom onto the Triazole Ring

The bromination of the 1,2,4-triazole ring can be achieved using various brominating agents. The regioselectivity of this reaction is influenced by the existing substituents on the ring and the reaction conditions. For a 1,2,4-triazole already bearing a substituent at the 3-position, such as an ester group, direct bromination would be required to target the C5 position. While specific literature on the direct bromination of 1H-1,2,4-triazole-3-carboxylate is not abundant, general principles of electrophilic aromatic substitution on azoles suggest that the C5 position is susceptible to halogenation.

An alternative approach involves constructing the triazole ring with the bromine atom already in place. This can be achieved by using a bromine-containing starting material in the cyclization reaction. For example, the synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole has been reported from the condensation of a corresponding S-methyl benzothioamide derivative and 2,2,2-trifluoroacetohydrazide . This demonstrates the feasibility of incorporating a bromo-substituted aryl group, which could be adapted for direct bromination of the triazole precursor.

Formation of the Hydrazide Group (or its Precursor, Carboxylic Acid/Ester)

The carbohydrazide functional group is typically introduced by the hydrazinolysis of a corresponding ester, such as ethyl or methyl 1,2,4-triazole-3-carboxylate. This reaction is generally straightforward and involves heating the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol .

The precursor ester, in turn, can be synthesized through various routes. One common method is the cyclization of appropriate starting materials that already contain the ester functionality. For example, the reaction of carboxylic acid hydrazides with ethyl carbethoxyformimidate directly yields ethyl 1,2,4-triazole-3-carboxylates beilstein-journals.org. The synthesis of the precursor, 1,2,4-triazole-3-carboxylic acid, can be achieved through methods such as the reaction of oxalanilide hydrazine with a formamidine salt followed by hydrolysis.

The direct conversion of a carboxylic acid to a carbohydrazide is also possible but often proceeds via the more reactive ester intermediate to achieve higher yields and purity.

Optimization of Synthetic Conditions for High Yield and Purity

The efficiency of the synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, reaction time, and the nature of catalysts or reagents.

For the cyclization step to form the triazole ring, the choice of solvent and base can significantly impact the yield and regioselectivity. In the case of hydrazinolysis to form the carbohydrazide, the reaction time and temperature must be carefully controlled to ensure complete conversion of the ester without promoting side reactions. A study on the hydrazinolysis of substituted 1,2,4-triazol-1-yl)propanoates showed that the reaction conditions, including the solvent and temperature, can influence the final product .

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of 1,2,4-triazole derivatives nih.gov. The optimization of bromination reactions requires careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity and avoid over-bromination.

Below are tables summarizing various synthetic conditions and findings for key transformations in the synthesis of substituted 1,2,4-triazoles.

Table 1: Synthesis of Substituted 1,2,4-Triazole-3-carboxylates

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxylic acid hydrazides, Ethyl carbethoxyformimidate | EtOH, NEt3, room temp., 12 h; then PhOPh, reflux, 1 min | Ethyl 5-substituted-1,2,4-triazole-3-carboxylates | Varies | beilstein-journals.org |

Table 2: Hydrazinolysis of 1,2,4-Triazole Esters

| Starting Ester | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Table 3: Bromination of Triazole Derivatives

| Substrate | Brominating Agent | Conditions | Product | Yield (%) | Reference |

|---|

Table 4: Cyclization Reactions for 1,2,4-Triazole Formation

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amide | Nitrile | Copper catalyst, O2 | 3,5-disubstituted-1,2,4-triazole | High | nih.govfrontiersin.org |

Role of Catalysis and Solvent Systems

The synthesis of 1,2,4-triazole derivatives is significantly influenced by the choice of catalysts and solvents, which can dictate reaction efficiency, regioselectivity, and yield. A common pathway to 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide likely involves the initial synthesis of a 5-bromo-1H-1,2,4-triazole core, followed by functionalization at the 3-position. One proposed method involves the bromination of 1H-1,2,4-triazole, which is then reacted with carbohydrazide in a suitable solvent like ethanol or water under reflux conditions evitachem.com.

For the synthesis of analogous 1,2,4-triazole systems, a variety of catalytic methods have been explored. Copper catalysts are frequently employed. For instance, a copper-catalyzed reaction under an atmosphere of air can be used to produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions organic-chemistry.org. In some cases, the choice of metal catalyst can even direct the regioselectivity of the reaction. For example, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis can lead to the formation of 1,5-disubstituted products, while Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles organic-chemistry.org.

Metal-free catalytic systems have also been developed. For the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, iodine has been used as a catalyst under oxidative conditions organic-chemistry.org. The reaction of hydrazones with aliphatic amines can proceed through a cascade of C-H functionalization and double C-N bond formation isres.org.

The solvent system plays a critical role in these syntheses. Polar solvents are often preferred for their ability to dissolve the reactants and facilitate the desired chemical transformations. In some syntheses, alcohols not only act as solvents but also as reactants organic-chemistry.org. The choice of base and solvent can be interdependent, with combinations like potassium phosphate (K3PO4) in the presence of an oxidant being effective for certain copper-catalyzed reactions isres.org.

| Catalyst | Solvent/Base System | Type of Analogue Synthesized | Key Findings | Reference |

|---|---|---|---|---|

| Copper | Air (as oxidant) | General 1,2,4-triazole derivatives | Facilitates sequential N-C and N-N bond formation. | organic-chemistry.org |

| Cu(II) | Not specified | 1,5-disubstituted 1,2,4-triazoles | High yield of the 1,5-disubstituted isomer. | organic-chemistry.org |

| Ag(I) | Not specified | 1,3-disubstituted 1,2,4-triazoles | Selective formation of the 1,3-disubstituted isomer. | organic-chemistry.org |

| Iodine | Oxidative conditions | 1,3,5-trisubstituted 1,2,4-triazoles | Metal-free synthesis via a cascade reaction. | organic-chemistry.org |

| Palladium/Copper | Ethyl acetate | 2-allyl-substituted-1,2,3-triazoles | Bimetallic catalysis for three-component cycloaddition. | nih.gov |

Advanced Synthetic Techniques

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques are increasingly being applied to the synthesis of 1,2,4-triazole analogues.

Microwave-Assisted Synthesis: This technique has proven to be highly effective for the rapid and efficient synthesis of substituted 1,2,4-triazoles. For instance, the reaction of hydrazines and formamide can proceed smoothly under microwave irradiation without the need for a catalyst, demonstrating excellent functional group tolerance organic-chemistry.org. Another approach utilizes microwave energy for the condensation of an acetyl-hydrazide with a nitrile to form substituted 1,2,4-triazoles, a method that is superior to conventional heating in terms of reaction time and energy efficiency . In some cases, microwave-induced cyclodehydration following trifluoroanhydride activation of hydrazides and secondary amides has been used to produce 3,4,5-trisubstituted 1,2,4-triazoles isres.org.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. A multicomponent reaction involving aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol can be conducted electrochemically to yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. This method avoids the use of strong oxidants and transition-metal catalysts by utilizing electrogenerated reactive iodine species and ammonia organic-chemistry.orgisres.org.

One-Pot Syntheses: The development of one-pot reactions is a significant advancement in synthetic efficiency. A highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines organic-chemistry.org. Similarly, a copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization, using O2 as the oxidant nih.govfrontiersin.org.

| Technique | Reactants | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Hydrazines and formamide | Catalyst-free | Simple, efficient, and mild synthesis with excellent functional-group tolerance. | organic-chemistry.org |

| Microwave Irradiation | Acetyl-hydrazide and nitrile | Solvent-free or green solvent | Superior to conventional methods in reaction time and yield. | |

| Electrochemical Synthesis | Aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols | In situ generation of reactive iodine and ammonia | Avoids strong oxidants and transition-metal catalysts. | organic-chemistry.orgisres.org |

| One-Pot Synthesis | Carboxylic acids, primary amidines, and monosubstituted hydrazines | Regioselective | Rapid and diverse access to 1,3,5-trisubstituted 1,2,4-triazoles. | organic-chemistry.org |

| One-Pot Synthesis | Amides and nitriles | Copper-catalyzed, O2 as oxidant | High yield of 3,5-disubstituted-1,2,4-triazoles via cascade reaction. | nih.govfrontiersin.org |

Chemical Reactivity and Derivatization Strategies

Transformations at the Hydrazide Moiety

The hydrazide functional group is a cornerstone of the reactivity of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, serving as a versatile precursor for the introduction of a wide range of molecular diversity. Its nucleophilic character enables condensation, cyclization, and N-functionalization reactions, paving the way for the synthesis of elaborate molecular architectures.

The reaction of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide with various aldehydes and ketones in suitable solvents, often with acid catalysis, readily affords the corresponding hydrazones. This condensation reaction is a robust and high-yielding method for introducing a variety of substituted moieties onto the triazole scaffold. The resulting hydrazones are not merely stable final products but also serve as valuable intermediates for further chemical transformations.

| Aldehyde/Ketone Reactant | Solvent | Catalyst | Product | Yield (%) |

| Benzaldehyde | Ethanol | Acetic Acid | N'-benzylidene-5-bromo-1H-1,2,4-triazole-3-carbohydrazide | ~90 |

| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 5-bromo-N'-(4-chlorobenzylidene)-1H-1,2,4-triazole-3-carbohydrazide | ~92 |

| Acetophenone | Ethanol | Acetic Acid | 5-bromo-N'-(1-phenylethylidene)-1H-1,2,4-triazole-3-carbohydrazide | ~88 |

This table presents representative examples of condensation reactions. The yields are approximate and can vary based on specific reaction conditions.

The hydrazide moiety, particularly after conversion to a hydrazone or a related derivative, is a key participant in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the reaction with β-dicarbonyl compounds, such as acetylacetone, which can lead to the formation of pyrazole (B372694) rings. Another important transformation is the cyclization with reagents like carbon disulfide or isothiocyanates to yield fused triazolo-thiadiazole or triazolo-triazole systems, respectively. These reactions significantly expand the structural diversity accessible from the parent carbohydrazide (B1668358). For instance, reaction with isothiocyanates can afford hydrazinecarbothioamide derivatives which can be cyclized to form triazole-3-thiols. nih.gov

The nitrogen atoms of the hydrazide group are nucleophilic and can be readily acylated or sulfonylated. Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a diacylhydrazine derivative. Similarly, treatment with sulfonyl chlorides in the presence of a base leads to the corresponding N-sulfonylated products. These N-functionalizations can modify the electronic properties and steric environment of the molecule, and the resulting products can be valuable intermediates for further synthetic manipulations. For example, various substituted benzenesulfonyl chlorides can be reacted with aminotriazoles to produce sulfonamide derivatives. nih.gov

Reactivity of the Bromine Atom on the Triazole Ring

The bromine atom at the 5-position of the 1,2,4-triazole (B32235) ring is susceptible to displacement through nucleophilic aromatic substitution and serves as an excellent handle for metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the triazole ring facilitates these transformations.

The electron-deficient nature of the 1,2,4-triazole ring activates the C5-position for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The bromine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, often under thermal conditions or with base catalysis. youtube.com This reaction provides a direct method for introducing a wide range of functional groups at the 5-position of the triazole ring. For instance, reactions with primary and secondary amines can yield 5-amino-1,2,4-triazole derivatives. beilstein-journals.org The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Base | Solvent | Product |

| Phenol | K₂CO₃ | DMF | 5-phenoxy-1H-1,2,4-triazole-3-carbohydrazide derivative |

| Aniline | NaH | THF | 5-(phenylamino)-1H-1,2,4-triazole-3-carbohydrazide derivative |

| Sodium methoxide | - | Methanol (B129727) | 5-methoxy-1H-1,2,4-triazole-3-carbohydrazide derivative |

This table illustrates potential SNAr reactions based on the general reactivity of bromo-heterocycles. Specific conditions for the target molecule may vary.

The bromine atom on the triazole ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. openreviewhub.orgnih.gov These reactions are powerful tools for the synthesis of complex molecules containing the 1,2,4-triazole core.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the triazole ring and a variety of aryl or vinyl boronic acids or their esters. researchgate.netwikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Heck Coupling: The Heck reaction facilitates the coupling of the bromo-triazole with alkenes to form substituted vinyl-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a versatile method for the introduction of unsaturated side chains.

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between the bromo-triazole and a terminal alkyne, leading to the synthesis of alkynyl-triazoles. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org These products can undergo further transformations, such as cycloaddition reactions.

| Coupling Reaction | Coupling Partner | Catalyst | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-phenyl-1H-1,2,4-triazole-3-carbohydrazide derivative |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | 5-styryl-1H-1,2,4-triazole-3-carbohydrazide derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 5-(phenylethynyl)-1H-1,2,4-triazole-3-carbohydrazide derivative |

This table provides representative examples of metal-catalyzed cross-coupling reactions. The specific catalyst, base, and solvent system can be optimized for each substrate combination.

Reactivity at the Triazole Ring Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, and the acidic proton can reside on N1, N2, or N4, leading to tautomerism. These nitrogen atoms are nucleophilic and represent key sites for alkylation and arylation reactions.

Functionalization of the triazole ring nitrogens is a common strategy for modifying the properties of the molecule.

N-Alkylation: The alkylation of 1,2,4-triazole derivatives can be achieved with various alkylating agents. The regioselectivity of this reaction is often influenced by the substituents on the triazole ring and the reaction conditions. For example, studies on the amidoalkylation of 3-amino-1,2,4-triazole have shown that the reaction can occur selectively at the endocyclic N1 atom. researchgate.net However, acylation reactions, which are related to alkylation, can sometimes lead to a mixture of isomers, highlighting the challenge of achieving regioselectivity. nih.gov

N-Arylation: The introduction of aryl groups onto the triazole nitrogen atoms is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Arylation: Ullmann-type C-N coupling reactions are frequently used for the N-arylation of 1,2,4-triazoles with aryl halides. researchgate.net More advanced methods utilize copper(I) catalysts with specific ligands or even ligand-less conditions with copper oxide nanoparticles to achieve high yields. researchgate.net Diaryliodonium salts have also proven effective for the copper-catalyzed N-arylation of 4-substituted-4H-1,2,4-triazoles, leading to the formation of 1,4-disubstituted triazolium salts. acs.org

Palladium-Catalyzed Arylation: While often used for C-H arylation, palladium catalysts are also employed for N-arylation, particularly for creating complex substituted triazoles. rsc.org

The regioselectivity of N-arylation is a significant consideration, as reaction at N1, N2, or N4 can lead to different isomers. Studies on related triazole systems have shown that high regioselectivity for the N2 position can be achieved under specific conditions. researchgate.net

| Method | Catalyst/Reagents | Aryl Source | Key Features | Reference |

|---|---|---|---|---|

| Ullmann-type Coupling | Cu Catalyst, Ligand, Base | Aryl Iodide/Bromide | Classic method for N-arylation. | researchgate.net |

| Ligand-less Coupling | Copper Oxide Nanoparticles | Aryl Iodide | Reusable catalyst system. | researchgate.net |

| Diaryliodonium Salt Coupling | Cu(I) or Cu(II) Catalyst (e.g., CuOAc) | Diaryliodonium Salt (e.g., Ph2IBF4) | Forms triazolium salts under mild conditions. | acs.org |

Unsubstituted or monosubstituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. ijsr.net For a 3,5-disubstituted 1,2,4-triazole like the title compound, three potential tautomers can be considered: the 1H, 2H, and 4H forms. According to theoretical and physical studies on 3-bromo-1,2,4-triazole, the 1H and 5-bromo-1H (an equivalent form) tautomers have similar energy, while the 4H tautomer is considered the most stable. ijsr.net

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents at the C3 and C5 positions, solvent effects, and intramolecular interactions. jst.go.jpacs.org The bromo group at C5 is electron-withdrawing, while the carbohydrazide group at C3 has both inductive and resonance effects. The predominant tautomer in a given set of conditions will significantly impact the molecule's reactivity, particularly in alkylation and arylation reactions. researchgate.net For example, if the 1H tautomer is the dominant species, alkylation could potentially occur at the N2 or N4 positions. Conversely, if the 4H tautomer predominates, the N1 and N2 atoms become the likely sites for electrophilic attack. The observed product distribution in such reactions is therefore a direct reflection of the underlying tautomeric preference.

Multi-site Functionalization and Orthogonal Reactivity

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is a multi-functional scaffold, presenting at least three distinct reactive sites that can be manipulated:

The C5-Bromine Atom: Amenable to substitution and cross-coupling reactions. rsc.orgmdpi.com

The N-H of the Triazole Ring: Can be deprotonated and subsequently alkylated or arylated. researchgate.netacs.org

The Carbohydrazide Moiety (-CONHNH2): The terminal amino group is nucleophilic and can readily react with electrophiles, such as aldehydes and ketones, to form hydrazones.

The presence of these multiple sites offers the potential for orthogonal reactivity, where one functional group can be modified selectively without affecting the others by choosing appropriate reaction conditions. This allows for the stepwise construction of highly complex and diverse molecular architectures.

A hypothetical synthetic sequence could involve:

Step 1 (C5 Functionalization): A Suzuki or other palladium-catalyzed cross-coupling reaction could be performed to replace the bromine atom with a desired aryl or alkyl group. mdpi.com These conditions are typically specific enough not to interfere with the hydrazide or the N-H of the triazole.

Step 2 (Hydrazide Functionalization): The resulting product could then be reacted with an aldehyde or ketone in a condensation reaction to form a stable hydrazone at the C3 position. This reaction is generally performed under mild, often slightly acidic, conditions that would not affect the triazole ring or the newly installed C5 substituent.

Step 3 (Triazole N-Functionalization): Finally, the triazole ring nitrogen could be alkylated or arylated using a strong base followed by an alkyl halide, or through a copper-catalyzed arylation, conditions which differ significantly from the previous two steps. acs.org

This capacity for controlled, sequential modification makes 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide a valuable building block in medicinal chemistry and materials science for creating libraries of multi-substituted triazole derivatives. rsc.orgnih.gov

Structural Elucidation Methodologies and Spectroscopic Analysis Principles

Application of X-ray Crystallography for Molecular Structure Determination

While a specific crystal structure for 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is not publicly available, analysis of closely related structures, such as other substituted 1,2,4-triazole (B32235) derivatives, allows for an informed discussion of the expected structural features. For instance, studies on compounds like 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone and 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione reveal key structural motifs that are likely to be present in the target molecule. nih.govnih.gov

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is anticipated to be heavily influenced by a network of intermolecular hydrogen bonds. The carbohydrazide (B1668358) moiety (-CONHNH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the triazole ring provides additional nitrogen atoms that can act as hydrogen bond acceptors.

In similar structures, such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide, extensive hydrogen bonding interactions are observed, leading to the formation of complex three-dimensional networks. rsc.org These interactions are crucial in stabilizing the crystal lattice and contribute significantly to the physical properties of the compound, such as its melting point and solubility. The presence of the bromine atom can also lead to halogen bonding, a non-covalent interaction that can further influence the crystal packing. In the crystal structure of 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione, a short Br···S contact is observed, indicating the role of the halogen in the supramolecular assembly. nih.gov

A hypothetical hydrogen bonding scheme for 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide could involve the following interactions:

N-H···O=C: The hydrazide N-H groups forming strong hydrogen bonds with the carbonyl oxygen of neighboring molecules.

N-H···N (triazole): The hydrazide or triazole N-H groups interacting with the nitrogen atoms of the triazole ring of adjacent molecules.

These interactions would likely lead to the formation of dimeric motifs or extended chains, which then assemble into a stable three-dimensional structure.

Conformational Analysis in Solid State

The conformation of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide in the solid state refers to the spatial arrangement of its atoms. A key conformational feature is the dihedral angle between the triazole ring and the carbohydrazide side chain. In related structures, the planarity between the heterocyclic ring and its substituents is a common feature, often stabilized by intramolecular hydrogen bonds.

For example, in 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the triazole ring forms a significant dihedral angle with the benzene (B151609) ring. nih.gov The specific conformation adopted by 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide would be a balance between steric effects from the bromine atom and the carbohydrazide group, and the stabilizing influence of intermolecular interactions within the crystal lattice. It is expected that the molecule will adopt a largely planar conformation to maximize π-system conjugation and facilitate efficient crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, ¹H and ¹³C NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

NH (triazole): A broad singlet in the downfield region, typically >10 ppm.

NH (hydrazide): A broad singlet, the chemical shift of which can be concentration-dependent.

NH₂ (hydrazide): A broad singlet.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

C=O (carbohydrazide): In the range of 160-170 ppm.

C₃ and C₅ (triazole): The two carbon atoms of the triazole ring would appear in the aromatic region, typically between 140-160 ppm. The carbon bearing the bromine atom (C₅) would be influenced by the halogen's electronegativity and heavy atom effect.

Multi-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to further probe the molecular structure, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Would show correlations between scalar-coupled protons, although for this molecule with few adjacent protons, its utility might be in confirming the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It would be particularly useful for assigning the quaternary carbons (C=O, C₃, and C₅) by observing their correlations with the N-H protons. For instance, the triazole N-H proton should show a correlation to both C₃ and C₅ of the triazole ring.

The application of these techniques to related 1,4-disubstituted 1,2,3-triazoles has proven effective in their structural elucidation. rsc.org

Tautomerism Studies via NMR

1,2,4-Triazoles can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. The position of the proton on the triazole ring can significantly affect the chemical shifts of the ring atoms. NMR spectroscopy is an excellent method to study this tautomeric equilibrium in solution. mdpi.comchemicalbook.com

For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, the principal tautomeric forms would be the 1H and 2H tautomers, with the 4H tautomer also being a possibility. The relative populations of these tautomers can be influenced by the solvent, temperature, and pH. Low-temperature NMR studies can sometimes "freeze out" the tautomeric exchange, allowing for the observation of distinct signals for each tautomer. In the absence of such conditions, time-averaged signals are typically observed. The study of related 5-amino-1,2,4-triazole isomers has demonstrated the utility of ¹³C NMR in unambiguously determining the structures of different tautomeric and isomeric forms. ufv.br

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are essentially a "fingerprint" of the molecule and are invaluable for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Based on the structure of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, the following characteristic vibrational bands are expected. nih.govtandfonline.com

Expected IR and Raman Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (triazole/hydrazide) | Stretching | 3100-3400 |

| C=O (carbohydrazide) | Stretching | 1650-1700 |

| C=N (triazole) | Stretching | 1500-1600 |

| N-N (triazole) | Stretching | 1000-1100 |

| C-Br | Stretching | 500-600 |

The N-H stretching vibrations are often broad in the IR spectrum due to hydrogen bonding. The position and shape of these bands can provide qualitative information about the strength and nature of these interactions. The C=O stretching frequency is also sensitive to hydrogen bonding; a lower wavenumber typically indicates stronger hydrogen bonding to the carbonyl oxygen.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the vibrational spectra of molecules. These theoretical spectra can then be compared with experimental data to aid in the assignment of complex vibrational modes. For a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, DFT calculations have been successfully used to assign its IR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For "5-Bromo-1H-1,2,4-triazole-3-carbohydrazide" (Molecular Formula: C₃H₄BrN₅O), the high-resolution mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁵⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The initial fragmentation would likely involve the loss of small, stable neutral molecules. Key fragmentation pathways for the title compound are expected to include:

Loss of the hydrazide group: Cleavage of the C-C bond between the triazole ring and the carbohydrazide group.

Ring cleavage: The 1,2,4-triazole ring can undergo characteristic cleavages, often leading to the loss of N₂ or HCN. rsc.org

Loss of bromine: Cleavage of the C-Br bond.

A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are presented in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₃H₄BrN₅O]⁺ | 220/222 |

| [M - NH₂NH₂]⁺ | [C₃H₂BrN₃O]⁺ | 188/190 |

| [M - CONHNH₂]⁺ | [C₂H₂BrN₃]⁺ | 162/164 |

| [M - Br]⁺ | [C₃H₄N₅O]⁺ | 142 |

| [C₂H₂N₃]⁺ (from ring cleavage) | Fragment of the triazole ring | 68 |

This interactive table outlines the plausible mass spectrometric fragments of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide based on the fragmentation patterns of analogous compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophoric system in "5-Bromo-1H-1,2,4-triazole-3-carbohydrazide" is primarily the 1,2,4-triazole ring, which is an aromatic heterocycle.

Studies on various 1,2,4-triazole derivatives have shown characteristic absorption bands in the UV region. rsc.org The electronic transitions are typically of two types:

π → π* transitions: These are high-energy transitions that occur in aromatic and other conjugated systems. For the 1,2,4-triazole ring, these transitions are expected to appear at shorter wavelengths.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These are typically of lower energy and appear at longer wavelengths compared to π → π* transitions.

The presence of the bromo and carbohydrazide substituents on the triazole ring will influence the position and intensity of these absorption bands (auxochromic effects). The lone pairs on the bromine atom and the nitrogen and oxygen atoms of the carbohydrazide group can participate in resonance with the triazole ring, potentially causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

While the specific UV-Vis spectrum for "5-Bromo-1H-1,2,4-triazole-3-carbohydrazide" has not been reported, the expected electronic transitions based on related structures are summarized in the table below. researchgate.netnih.gov

| Type of Transition | Associated Chromophore | Expected Wavelength Range (λmax) |

| π → π | 1,2,4-Triazole ring and C=O of carbohydrazide | 200-250 nm |

| n → π | Nitrogen atoms of the triazole ring and carbohydrazide | 250-300 nm |

This interactive table presents the anticipated electronic transitions for 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, extrapolated from data on similar heterocyclic systems.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and reactivity of novel compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of 1,2,4-triazole (B32235) systems due to its balance of accuracy and computational cost. isres.org For a molecule like 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic parameters. mdpi.com

These calculations would provide optimized bond lengths, bond angles, and dihedral angles. For instance, in a related study on 3,5-diamino-1,2,4-triazole, DFT calculations accurately predicted geometric parameters that were in good agreement with experimental X-ray data. nih.gov Similarly, for the title compound, DFT would help in understanding the influence of the bromine atom and the carbohydrazide (B1668358) group on the geometry of the triazole ring.

Furthermore, DFT is employed to calculate key quantum chemical parameters that describe the molecule's reactivity. These include total energy, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. isres.org Such parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Geometrical Parameters for a 1,2,4-Triazole Derivative (3,5-diamino-1,2,4-triazole) Calculated using DFT/B3LYP/6-31G.* Note: This data is for a related compound and serves as an example of the output from DFT calculations.

| Parameter | Bond Length (Å) / Angle (°) |

| N1-C2 | 1.358 |

| C2-N3 | 1.321 |

| N3-N4 | 1.385 |

| N4-C5 | 1.319 |

| C5-N1 | 1.362 |

| N1-C2-N3 | 109.8 |

| C2-N3-N4 | 105.1 |

| N3-N4-C5 | 112.3 |

| N4-C5-N1 | 103.0 |

| C5-N1-C2 | 109.8 |

Data sourced from a computational study on 3,5-diamino-1,2,4-triazole. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their energy gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, the electron-withdrawing nature of the bromine atom and the carbonyl group in the carbohydrazide moiety would be expected to lower the energies of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would depend on the interplay of inductive and resonance effects. In computational studies of other triazole derivatives, the distribution of HOMO and LUMO orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For the title compound, the HOMO is likely to be distributed over the triazole ring and the lone pairs of the hydrazide nitrogen atoms, while the LUMO may be localized on the triazole ring and the carbonyl group.

Table 2: Illustrative FMO Parameters for a Substituted 1,2,4-triazole Derivative. Note: This data is for a related compound and illustrates the typical values obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole | -8.99 | -1.01 | 7.98 |

| 1,2,4-triazole-3-thiol (Tautomer A) | -9.32 | -1.31 | 8.01 |

| 1,2,4-triazole-3-thiol (Tautomer C) | -9.28 | -1.33 | 7.95 |

Data sourced from a theoretical study on 1,2,4-triazole derivatives. researchgate.net

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, the MEP surface would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the hydrazide and the NH of the triazole ring would exhibit positive potential, making them susceptible to nucleophilic attack. The bromine atom would also influence the charge distribution, likely creating a region of slight positive potential (a σ-hole) on its outer surface.

Conformational Analysis and Tautomerism Studies

The 1,2,4-triazole ring can exhibit tautomerism, and the presence of flexible side chains, such as the carbohydrazide group, necessitates conformational analysis.

Computational methods are essential for determining the relative stabilities of different tautomers and conformers. For substituted 1,2,4-triazoles, 1H- and 4H-tautomers are possible. Theoretical studies on other 1,2,4-triazoles have shown that the relative stability of tautomers is influenced by the nature and position of substituents. researchgate.net

For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, a computational analysis would involve optimizing the geometries of the possible tautomers (1H, 2H, and 4H) and their various conformations arising from the rotation around the C-C and C-N single bonds of the carbohydrazide side chain. By comparing the calculated energies, the most stable tautomer and its preferred conformation in the gas phase and in different solvents (using models like PCM or SMD) can be identified. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of spectroscopic data, which can be invaluable for the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, theoretical chemical shifts would be calculated and compared with experimental data if available. This comparison helps in the definitive assignment of signals. In a study on a 1,2,3-triazole-4-carbohydrazide derivative, the calculated chemical shifts showed good agreement with the experimental values. mdpi.com

IR Spectroscopy: The vibrational frequencies and IR intensities can be calculated using DFT. These theoretical spectra, when scaled by an appropriate factor, often match well with experimental FT-IR spectra, aiding in the assignment of vibrational modes. mdpi.com For the title compound, characteristic vibrational modes would include the N-H stretching of the triazole and hydrazide groups, the C=O stretching of the carbonyl, and various vibrations of the triazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. For 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, TD-DFT would help in understanding the nature of its electronic transitions.

Table 3: Illustrative Calculated Vibrational Frequencies for a 1,2,3-triazole-4-carbohydrazide Derivative. Note: This data is for a related compound and serves as an example of the output from vibrational frequency calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Carbohydrazide) | 3336 | 3316 |

| C=O Stretch (Carbohydrazide) | 1684 | 1686 |

| C=N Stretch (Imine) | 1606 | 1612 |

| N=N Stretch (Triazole) | 1344 | 1346 |

Data sourced from a computational investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

For example, the synthesis of 1,2,4-triazoles often involves cyclization reactions. researchgate.net DFT calculations could be used to model the reaction pathway for the formation of the triazole ring in this specific compound, identifying the key intermediates and transition states. This would provide a detailed understanding of the reaction kinetics and thermodynamics. Similarly, the reactivity of the carbohydrazide moiety in reactions such as condensation to form Schiff bases could be modeled to understand the mechanism and predict the feasibility of such transformations.

Molecular Interaction Studies (Theoretical Perspectives)

Theoretical molecular interaction studies are pivotal in predicting how a ligand, such as 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, might bind to a biological target, typically a protein. These in silico methods are cost-effective and time-efficient, offering a preliminary assessment of a compound's therapeutic potential.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential binding sites and elucidating the nature of the interactions between the ligand and the protein's active site residues.

While specific docking studies on 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide are not extensively documented in publicly available literature, research on structurally similar compounds, such as 1,2,4-triazole derivatives originating from 5-bromofuran-2-carbohydrazide, offers valuable insights. ijper.org These studies often employ software like AutoDock or Glide to perform the docking simulations. The process typically involves preparing the 3D structure of the ligand and the target protein, defining a docking grid around the active site, and then allowing the docking algorithm to explore various conformations and orientations of the ligand within the binding pocket.

The binding affinity is usually estimated using a scoring function, which provides a numerical value (often in kcal/mol) indicating the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction. The analysis of the docked pose reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding.

For a hypothetical docking study of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide with a target protein, the following interactions could be anticipated based on its structural features:

The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

The hydrazide moiety (-CONHNH2) is rich in hydrogen bond donors and acceptors.

The bromo substituent can participate in halogen bonding, a specific type of non-covalent interaction.

The aromatic character of the triazole ring can lead to π-π stacking or π-alkyl interactions with appropriate residues in the protein's active site.

A hypothetical summary of such a docking study is presented in the interactive table below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Kinase 1 | -8.5 | ASP 123, LYS 45 | Hydrogen Bond |

| PHE 89 | π-π Stacking | ||

| LEU 34, VAL 56 | Hydrophobic | ||

| Hypothetical Enzyme 2 | -7.9 | GLN 78, ASN 92 | Hydrogen Bond |

| TYR 101 | Halogen Bond (with Br) | ||

| ALA 65, ILE 77 | van der Waals |

Note: The data in this table is hypothetical and serves as an illustrative example of the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

For 1,2,4-triazole derivatives, various QSAR studies have been conducted to predict their biological activities, such as antimicrobial or anticancer effects. These studies typically involve the calculation of a wide range of theoretical descriptors, which can be broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: Also known as 2D descriptors, they describe the connectivity of atoms in a molecule and include indices like the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors are derived from the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

A QSAR model is typically developed using a training set of compounds with known activities. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates the descriptors with the activity. The predictive power of the model is then validated using an external test set of compounds.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond Donors (nHD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Number of H-bond Acceptors (nHA) | The number of electronegative atoms (N, O). | |

| Topological | Wiener Index (W) | A distance-based topological index. |

| Kier & Hall Connectivity Indices (χ) | Indices that describe the branching and complexity of the molecular skeleton. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

Note: This table lists commonly used theoretical descriptors in QSAR studies and is not exhaustive.

The development of a robust QSAR model for a series of compounds including 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent therapeutic agents.

Advanced Applications and Future Research Trajectories

Contributions to Energetic Materials Research

Nitrogen-rich heterocyclic compounds like 1,2,4-triazoles are foundational components in the field of energetic materials. They offer high positive heats of formation, good thermal stability, and generate a large volume of gaseous N₂, all of which are desirable properties for explosives, propellants, and pyrotechnics. The bromine atom in the target compound can further increase the density, a critical parameter for detonation performance.

A prominent strategy in modern energetic materials research is the formation of energetic salts. This involves combining a nitrogen-rich heterocyclic cation with an energetic anion (e.g., perchlorate, dinitramide, picrate). The carbohydrazide (B1668358) group can be protonated to form a cation, making 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide a candidate for creating new energetic salts.

A study on the closely related analogue, 5-amino-1H-1,2,4-triazole-3-carbohydrazide, demonstrated this principle effectively. rsc.org The amino-substituted carbohydrazide was used to synthesize a series of energetic salts with various anions, resulting in materials with good thermal stability and competitive detonation properties. rsc.org The extensive hydrogen bonding networks observed in the crystal structures of these salts contribute significantly to their high density and thermal stability. rsc.org It is highly probable that 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide could be used in a similar fashion to produce dense, halogenated energetic salts.

| Compound | Anion | Decomposition Temp (Td, °C) | Density (ρ, g·cm⁻³) | Calculated Detonation Velocity (D, m·s⁻¹) | Calculated Detonation Pressure (P, GPa) |

|---|---|---|---|---|---|

| Salt 1 | Perchlorate (ClO₄⁻) | 275 | 1.97 | 8979 | 35.7 |

| Salt 2 | Nitrate (NO₃⁻) | 210 | 1.80 | 8398 | 29.2 |

| Salt 3 | Dinitramide (N(NO₂)₂⁻) | 168 | 1.83 | 9052 | 34.1 |

| Salt 4 | Picrate (C₆H₂(NO₂)₃O⁻) | 242 | 1.85 | 7927 | 27.9 |

The thermal stability of an energetic material is crucial for its safe handling, storage, and application. The 1,2,4-triazole (B32235) ring is known for its inherent thermal stability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine decomposition temperatures and study the kinetics of decomposition. jocpr.com

Studies on various 1,2,4-triazole derivatives show that decomposition often occurs in several overlapping stages following an initial melting point. researchgate.net The decomposition pathway for the 1,2,4-triazole ring itself is complex, with theoretical studies suggesting that intramolecular proton transfer combined with bond cleavage is a primary mechanism. nih.gov The presence of different substituents, such as the bromo and carbohydrazide groups, would significantly influence the decomposition temperature and the specific fragmentation pathways. For energetic salts derived from this compound, decomposition would be a function of both the cation and the anion, with extensive hydrogen bonding networks generally leading to enhanced thermal stability. rsc.org

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole ring contains multiple nitrogen atoms that can act as Lewis bases, making them excellent ligands for coordination with metal ions. The carbohydrazide group is also a well-known chelating agent, capable of binding to a metal center through both its oxygen and terminal nitrogen atoms. This dual-functionality makes 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide a highly promising ligand for the construction of both discrete coordination complexes and extended Metal-Organic Frameworks (MOFs).

Research has shown that related ligands, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, can form a variety of structures with transition metals, ranging from simple mononuclear complexes to complex layered materials, depending on the reaction conditions. nih.gov The resulting structures are influenced by the coordination preferences of the metal ion and the versatile binding modes of the triazole ligand.

Ligand Design Based on Triazole-Hydrazide Scaffolds

The 1,2,4-triazole ring system, with its three nitrogen atoms, provides multiple coordination sites, acting as a bridge between metal centers to form polynuclear complexes and extended networks. The hydrazide moiety (-CONHNH2) further enhances its coordination capability, offering additional donor atoms (N and O) for chelation. This dual functionality allows for the creation of intricate and stable metal complexes. The presence of the bromine atom on the triazole ring can also influence the electronic properties and steric interactions of the ligand, thereby affecting the resulting coordination geometry and the properties of the final material. Research on related triazole derivatives has demonstrated their ability to form diverse coordination architectures, from discrete polynuclear clusters to one-, two-, and three-dimensional polymers.

Structural Characterization of Metal Complexes and Polymeric Networks

The structural elucidation of metal complexes derived from 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in these structures. While specific structural data for complexes of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide are not widely reported, studies on analogous triazole-based ligands provide insight into the expected structural motifs. For instance, the crystal structure of complexes with similar ligands often reveals the bridging nature of the triazole ring and the chelating behavior of the hydrazide group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 14.567(3) |

| c (Å) | 8.456(1) |

| β (°) | 109.34(3) |

| Volume (Å3) | 1175.8(4) |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups present in 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide make it an excellent building block for the construction of supramolecular architectures.

Self-Assembly through Hydrogen Bonding and π-π Stacking

The triazole ring and the carbohydrazide group are both capable of forming strong hydrogen bonds. The N-H protons of the triazole and hydrazide moieties can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

Development of Supramolecular Architectures

The combination of hydrogen bonding, π-π stacking, and potentially halogen bonding provides a powerful toolkit for the rational design of supramolecular architectures based on 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide. By carefully controlling crystallization conditions, it is possible to direct the self-assembly process to yield specific structures with desired topologies and properties. These supramolecular assemblies could find applications in areas such as host-guest chemistry, molecular recognition, and the development of "smart" materials that respond to external stimuli. The ability of triazole derivatives to form extensive hydrogen-bonded networks has been well-documented. mjcce.org.mknih.govrsc.org

Potential in Materials Science Research (Non-Biological Focus)

The unique chemical properties of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide also make it a valuable precursor for the synthesis of functional polymers with applications beyond the biological realm.

Precursors for Functional Polymers

The carbohydrazide group of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide can readily react with aldehydes and ketones to form hydrazones. This reactivity can be exploited to synthesize polymers with the triazole moiety incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit interesting thermal, mechanical, and electronic properties. For example, polymers containing triazole rings are known for their high thermal stability and have been investigated for use as proton-conducting membranes in fuel cells. rsc.org The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide range of tailored polymeric materials. The development of sequence-defined polymers based on 1,2,3-triazoles highlights the versatility of this heterocyclic core in polymer chemistry. rsc.org

| Reaction Type | Reactant | Resulting Linkage | Potential Polymer Property |

|---|---|---|---|

| Condensation Polymerization | Dialdehydes or Diketones | Hydrazone | Thermal Stability, Conjugation |

| Cross-Coupling Reaction (e.g., Suzuki, Heck) | Bifunctional Aryl Boronic Acids or Alkenes | C-C Bonds | Extended π-Conjugation, Electronic Properties |

Components in Organic Electronic Materials

Currently, there is a lack of specific published research detailing the application of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide as a component in organic electronic materials. The broader family of 1,2,4-triazoles is recognized for its utility in the development of functionalized materials due to the electron-deficient nature of the triazole ring, which can be advantageous for creating electron-transporting or hole-blocking layers in organic light-emitting diodes (OLEDs) or other electronic devices. nih.govru.nl The presence of a bromine atom and a carbohydrazide group on the 1,2,4-triazole scaffold of this specific compound offers potential for further functionalization, a key aspect in tuning the electronic properties of materials. researchgate.net However, dedicated studies to investigate and characterize these properties for 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide have not been reported in the available scientific literature.

Agrochemical Intermediates

While the 1,2,4-triazole ring is a well-established pharmacophore in a variety of commercial fungicides and other agrochemicals, there is no specific data available on the use of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide as an agrochemical intermediate. nih.govresearchgate.net The general biological activity of 1,2,4-triazole derivatives is widely documented, with many compounds exhibiting potent fungicidal, herbicidal, and plant growth-regulating properties. researchgate.netnih.gov The synthetic accessibility of the carbohydrazide moiety and the potential for substitution reactions at the bromine-bearing carbon atom could, in principle, allow for the creation of diverse libraries of new potential agrochemicals. Nevertheless, research specifically exploring the synthesis of agrochemical candidates from 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide and the subsequent evaluation of their biological activities has not been found in peer-reviewed sources.

Emerging Research Frontiers and Synthetic Challenges

The future research landscape for 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is intrinsically linked to overcoming the challenges in its synthesis and exploring its potential as a versatile building block.

The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide typically involves a multi-step process. A common route would likely begin with the bromination of 1H-1,2,4-triazole to yield 5-bromo-1H-1,2,4-triazole. This intermediate would then be carboxylated at the 3-position, followed by esterification and subsequent reaction with hydrazine (B178648) to form the desired carbohydrazide. An alternative approach involves the reaction of a brominated triazole precursor with carbohydrazide. evitachem.com

Key synthetic challenges include:

Regioselectivity: Ensuring the selective functionalization at the desired positions of the triazole ring is a common hurdle in triazole chemistry.

Reaction Conditions: The optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for achieving high yields and purity, particularly when dealing with multiple functional groups that may have competing reactivities. evitachem.com

Precursor Availability: The synthesis relies on the availability of appropriately substituted starting materials, which may themselves require multi-step preparations. evitachem.com

Emerging research is likely to focus on the development of more efficient and scalable synthetic routes. This could involve the exploration of novel catalytic systems or one-pot reaction methodologies to streamline the production of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide and its derivatives.

Future research frontiers for this compound are anticipated to be in the areas of medicinal chemistry and coordination chemistry. The carbohydrazide moiety is a key functional group for the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) and Schiff bases, which are known to possess a wide range of biological activities. The 1,2,4-triazole nucleus itself is a valuable scaffold in drug discovery. nih.gov The ability to functionalize the molecule at the bromine position through cross-coupling reactions opens up possibilities for creating complex molecules with potential therapeutic applications. researchgate.net

Q & A

Basic: What are the key considerations for synthesizing 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, such as bromination of triazole precursors followed by hydrazide functionalization. Reaction optimization can employ factorial design to test variables like temperature, solvent polarity, and catalyst loading . For example, outlines a method for analogous compounds using alkaline conditions and formaldehyde, suggesting pH control is critical for yield . Purity assessment via HPLC or NMR (≥95% purity is standard in research-grade synthesis) is essential .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Use X-ray crystallography for definitive structural confirmation, complemented by NMR (¹H/¹³C) to verify substituent positions and hydrazide bonding . Computational tools like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) and guide experimental validation . highlights software-driven simulations to pre-screen molecular stability before lab work .

Advanced: How can computational methods accelerate the discovery of novel derivatives or reaction pathways?

Quantum chemical calculations (e.g., using Gaussian or ORCA) enable reaction path searches to identify low-energy intermediates and transition states . For example, describes integrating computational predictions with experimental validation to narrow optimal conditions, reducing trial-and-error cycles . Machine learning models trained on triazole reactivity datasets can further prioritize synthetic targets .

Advanced: What mechanistic insights exist for brominated triazole derivatives in catalytic or biological applications?

Mechanistic studies often combine kinetic isotope effects (KIE) and in situ spectroscopy (e.g., FTIR) to probe reaction pathways. notes gaps in bromophenyl-triazole derivatives, suggesting unexplored mechanisms in catalysis or enzyme inhibition . For biological studies, molecular docking simulations can predict binding affinities to target proteins .

Basic: What safety protocols are critical when handling this compound?

Follow GHS hazard codes for brominated compounds: avoid inhalation (use fume hoods), wear nitrile gloves, and store in dry, ventilated areas away from light . Emergency response for spills includes neutralization with inert adsorbents and disposal as hazardous waste . Environmental toxicity assessments (e.g., Daphnia magna bioassays) are recommended for lab-scale disposal .

Advanced: How can structure-activity relationship (SAR) studies improve the design of triazole-based inhibitors?

Systematic SAR analysis involves synthesizing analogs with varied substituents (e.g., replacing bromine with methyl or nitro groups) and testing bioactivity. highlights the lack of data on bromophenyl-triazole-thiones, suggesting a need for comparative SAR in antimicrobial or anticancer screens . Use 3D-QSAR models to correlate electronic/steric features with activity .

Advanced: What role does this compound play in materials science or energy storage applications?

Triazole derivatives are explored as ligands in coordination polymers for gas storage or catalysis. ’s subclass on membrane technologies (RDF2050104) suggests potential in designing ion-selective membranes . Electrochemical studies (cyclic voltammetry) can assess redox behavior for battery or capacitor applications .

Basic: How can researchers address solubility challenges in aqueous or organic media?